4-Acetamidopentanoic acid

Description

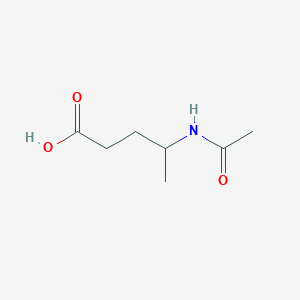

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-acetamidopentanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-5(8-6(2)9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

KUZCDVWUWHNKNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Acetamidopentanoic Acid and Its Research Oriented Analogs

Chemical Synthesis of 4-Acetamidopentanoic Acid

The chemical synthesis of this compound involves various established and developing methodologies, from fundamental reaction pathways to advanced stereoselective strategies for its chiral derivatives.

The most direct and established reaction pathway to this compound is the acetylation of its corresponding amino acid precursor, 4-aminopentanoic acid. This reaction involves the formation of an amide bond between the amino group of the precursor and an acetylating agent.

Precursor: 4-aminopentanoic acid Reaction: N-acetylation

Commonly used acetylating agents for this type of transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. While detailed protocols specifically for this compound are not extensively published, this pathway follows standard and well-understood principles of amine acylation in organic chemistry.

An analogous, well-documented synthesis starting from L-arginine involves its condensation with salicylaldehyde (B1680747) to form a Schiff base, followed by acetylation with acetic anhydride. Subsequent hydrolysis of the Schiff base yields the acetylated amino acid. This multi-step approach highlights a more complex but viable route that could be adapted for similar structures.

The synthesis of derivatives of this compound or its precursors often requires chemo-selective and regioselective control. The molecule contains two key functional groups: a carboxylic acid and an amide. The differing reactivity of these groups is the basis for chemoselectivity.

Carboxylic Acid vs. Amide: The carboxylic acid group is generally more reactive towards nucleophiles (after activation) and bases than the stable amide group. This allows for selective reactions such as esterification or reduction of the carboxylic acid without affecting the amide.

Amide Activation: Conversely, recent advances in organic synthesis have focused on the activation of traditionally unreactive amide bonds for transformations. rsc.org This emerging field could provide future pathways for modifying the acetamido group while leaving the carboxylic acid intact, though this remains a significant challenge. rsc.org

Catalytic Approaches: The use of specific catalysts can direct reactions to a particular site. For example, dodecylbenzenesulfonic acid (DBSA) has been shown to be a chemoselective catalyst for the synthesis of 1,1-diacetates from aldehydes, demonstrating how Brønsted acid catalysis can control selectivity under mild conditions. researchgate.net Micellar catalysis using surfactants in water has also been employed for the chemoselective synthesis of various heterocyclic compounds, offering an environmentally friendly approach. nih.gov

Regioselectivity becomes critical when synthesizing substituted analogs of this compound, where reactions must be directed to a specific carbon atom on the pentanoic acid backbone.

While this compound itself is an achiral molecule, the synthesis of its chiral analogs, where stereocenters are introduced into the carbon backbone, is of significant research interest. Asymmetric synthesis is key to producing specific enantiomers or diastereomers, which often exhibit distinct biological activities. wikipedia.org

Key strategies for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to favor the formation of one stereoisomer over others. wikipedia.org

Metal-Catalyzed Reactions: Chiral metal complexes, often using "privileged ligands" like BINOL or Salen, are effective for a wide range of transformations, including asymmetric hydrogenations. wikipedia.org An iridium and Brønsted acid co-catalyzed cycloaddition has been used to create chiral spiro-N,O-ketals with excellent enantioselectivity (>95% ee). rsc.org

Organocatalysis: Chiral organic molecules, such as proline or chiral phosphoric acids, can catalyze enantioselective reactions. wikipedia.org Chiral phosphoric acids have been successfully used in the enantioselective synthesis of hydantoins and chiral amides. chemrxiv.orgsemanticscholar.org

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or sugars, as starting materials. upol.cz

A practical example is the stereoselective synthesis of β-branched α-amino acids via phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base, which allows for the preparation of all possible stereoisomers. organic-chemistry.org

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Enantioselective Catalysis | A small amount of a chiral catalyst creates a large amount of a chiral product. wikipedia.org | High efficiency (low catalyst loading), broad applicability. | Catalyst can be expensive; development of new catalysts is complex. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal; stoichiometric use of the auxiliary. |

| Chiral Pool Synthesis | Uses naturally occurring chiral molecules as the starting point. upol.cz | Readily available and often inexpensive starting materials. | Limited to the structures and stereochemistries available in nature. |

Protection-Deprotection Strategies in this compound Synthesis

In multi-step syntheses of complex analogs of this compound, it is often necessary to temporarily "mask" or protect one functional group to prevent it from reacting while another part of the molecule is modified. organic-chemistry.orgjocpr.com A good protecting group must be easy to install, stable under the reaction conditions, and easy to remove with high yield. pressbooks.pubresearchgate.net

The two primary functional groups in this compound requiring consideration are the carboxylic acid and the amine (before acetylation).

Amine Protection: Before the N-acetylation step, the precursor amino group may need protection. Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl). masterorganicchemistry.com These groups are carbamates that reduce the nucleophilicity of the amine. organic-chemistry.org Their removal conditions are orthogonal, meaning one can be removed without affecting the others (e.g., Boc is removed with acid, Cbz by hydrogenation, and Fmoc with base). masterorganicchemistry.com

Carboxylic Acid Protection: The carboxylic acid is most commonly protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) esters). researchgate.net These can be removed by hydrolysis under acidic or basic conditions.

A relevant example is N5-Acetyl-N2-Fmoc-L-Ornithine, a derivative of a five-carbon amino acid where the alpha-amino group is protected by Fmoc, allowing for selective chemistry at other positions. cymitquimica.com

Table 2: Common Protecting Groups for Amine and Carboxylic Acid Functionalities

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Acid or Base Hydrolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Catalytic Hydrogenation (H₂, Pd/C) |

| Carboxylic Acid | tert-Butyl Ester | tBu | Acid (e.g., TFA) |

Biocatalytic and Biosynthetic Approaches to this compound and Related Compounds

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. eolss.net These methods are gaining prominence due to their high selectivity (enantio-, regio-, and chemoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. eolss.netnih.govinteresjournals.org

While the direct enzymatic production of this compound is not prominently documented, biosynthetic pathways for closely related isomers and derivatives provide a strong basis for potential enzymatic routes.

The Human Metabolome Database entry for 5-acetamidovalerate (an isomer) indicates it can be formed via two distinct enzymatic pathways:

Enzymatic reduction of 5-aminopentanoate. hmdb.cahmdb.ca

Enzymatic oxidation of 2-keto-6-acetamidocaproate. hmdb.cahmdb.ca

Furthermore, experiments have shown that N6-acetyl-L-lysine can be enzymatically converted to 2-keto-6-acetamidocaproate, which can then be further metabolized to 5-acetamidovalerate. hmdb.cahmdb.ca These pathways highlight the roles of enzymes like acylases, dehydrogenases, and oxidoreductases in the synthesis and metabolism of acetylated amino acids.

Other relevant enzymatic transformations that could be applied to the synthesis of derivatives include:

Lipase-catalyzed reactions: Lipases are versatile enzymes often used for esterification and amidation. For instance, Candida antarctica Lipase B (CaL-B) has been used to esterify galactoconjugates with hydroxycinnamic acid derivatives to produce antioxidant compounds. plos.org A similar approach could potentially be used to create esters of this compound.

Acylase-mediated resolution: In the synthesis of amino acids, hog kidney acylase is used for the selective deacylation of only the L-enantiomer from a racemic N-acylamino acid mixture, enabling the separation of enantiomers. interesjournals.org

Transaminase-catalyzed amination: Transaminases can be used for the synthesis of chiral amines, which could serve as precursors for chiral acetamido compounds.

The enzymatic synthesis of 4-pentulosonates from D-pentonates by membrane enzymes from acetic acid bacteria further demonstrates the potential for using microbial enzymes to functionalize short-chain carboxylic acids. nih.gov

Microbial Fermentation and Biotransformation Strategies for Metabolite Accumulation

The industrial production of amino acids and their derivatives often relies on microbial fermentation and biotransformation, which offer sustainable and environmentally friendly alternatives to purely chemical methods. niscpr.res.inresearchgate.netmdpi.com These biological processes can be harnessed for the accumulation of this compound.

Microbial fermentation involves cultivating microorganisms that naturally produce the target compound or are engineered to do so. While specific strains that overproduce this compound are not prominently documented, the general principles of microbial amino acid production are applicable. d-nb.infonih.govresearchgate.net For instance, microorganisms like Corynebacterium glutamicum and Escherichia coli are well-established workhorses for producing various amino acids. google.com Their metabolic pathways could potentially be engineered to channel precursors towards the synthesis of 5-aminopentanoic acid (also known as 5-aminovalerate), the direct precursor to this compound. A known pathway involves the conversion of L-lysine to 5-aminovalerate, a reaction catalyzed by the enzymes L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), which have been successfully expressed in E. coli for 5-aminovalerate production. google.com Subsequent N-acetylation of the resulting 5-aminopentanoic acid, a common biological reaction, would yield this compound.

Biotransformation, the use of microbial cells or their enzymes to convert a substrate into a desired product, presents another viable strategy. nih.govacs.orgresearchgate.net In this context, 5-aminopentanoic acid could be supplied as a precursor to a whole-cell or enzymatic system containing an appropriate N-acetyltransferase. The detoxification of D-amino acids in yeast, for example, involves an N-acetyltransferase, highlighting the existence of enzymes capable of such modifications. science.gov The key parameters influencing the efficiency of these biotransformations are summarized in the table below.

| Parameter | Influence on Biotransformation |

| Enzyme Specificity | Determines the efficiency of converting the precursor to the target molecule. |

| Substrate Concentration | High concentrations can sometimes inhibit enzyme activity. |

| pH and Temperature | Must be optimized for the specific enzyme or microorganism used. |

| Cofactor Availability | Some enzymatic reactions require cofactors like Acetyl-CoA for acetylation. |

| Product Recovery | Efficient separation of the product from the reaction mixture is crucial for yield. |

Genetic Engineering and Enzyme Engineering for Enhanced Biocatalysis

To improve the efficiency of microbial production of this compound, genetic and enzyme engineering techniques are indispensable. These strategies focus on optimizing metabolic pathways and enhancing the catalytic properties of key enzymes. nih.govnih.gov

Genetic Engineering of microbial strains like E. coli or C. glutamicum can significantly boost the production of amino acid derivatives. frontiersin.orgmdpi.com Key strategies include:

Overexpression of Pathway Genes: Increasing the expression of genes encoding enzymes in the biosynthetic pathway of the precursor, 5-aminopentanoic acid, can increase its availability.

Deletion of Competing Pathways: Knocking out genes that divert metabolic flux towards unwanted byproducts can enhance the yield of the desired compound.

Elimination of Feedback Inhibition: Modifying enzymes to be resistant to feedback inhibition by downstream products can maintain a high rate of synthesis. nih.gov

Enzyme Engineering focuses on improving the performance of the biocatalysts themselves. nih.govazorobotics.comresearchgate.netrsc.orgnih.gov For the synthesis of this compound, the N-acetyltransferase that catalyzes the final step is a prime target. Techniques like directed evolution and site-directed mutagenesis can be employed to:

Increase Catalytic Activity: Enhance the rate at which the enzyme converts the substrate to the product.

Improve Substrate Specificity: Modify the enzyme to have a higher affinity for 5-aminopentanoic acid.

Enhance Stability: Increase the enzyme's tolerance to process conditions like temperature and pH.

Recent advances in machine learning-assisted enzyme engineering have shown promise in accelerating the development of highly efficient biocatalysts for amide synthesis, which could be applied to the production of this compound. azorobotics.com

Synthesis of Structurally Related Analogs and Derivatization for Research Purposes

The synthesis of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies, which help in understanding its biological targets and mechanism of action.

Design Principles for this compound Analogs

The design of analogs is guided by the goal of probing specific interactions with biological systems. While specific design principles for this compound analogs are not extensively published, general principles from related fields can be applied. For instance, in the design of inhibitors for enzymes like fibroblast activation protein (FAP), modifications are made to a core scaffold to explore interactions with different pockets of the enzyme's active site. cuni.cz Similarly, for this compound analogs, modifications could be systematically introduced at various positions of the molecule as detailed in the table below.

| Position of Modification | Rationale for Modification | Potential Functional Groups |

| Carboxylic Acid Group | To explore the importance of this group for binding and to create prodrugs. | Esters, amides, bioisosteres like tetrazoles. |

| Acetamido Group | To investigate the role of the acetyl group and the amide bond. | Different acyl groups (e.g., propionyl, benzoyl), sulfonamides. |

| Alkyl Chain | To alter the length and flexibility of the molecule. | Shorter or longer alkyl chains, introduction of double bonds or rings. |

| Alpha- and Beta-Positions | To introduce conformational constraints or additional functional groups. | Alkyl groups, halogens, hydroxyl groups. |

The goal is often to improve properties like potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives often involves multi-step chemical reactions. While specific protocols for this compound are scarce, strategies for creating functionalized amino acid and carboxylic acid derivatives can be adapted. nih.govrsc.orgdiva-portal.orgbeilstein-journals.orgrsc.org For example, functional groups can be introduced onto the pentanoic acid backbone before or after the introduction of the acetamido group.

A general approach could involve starting with a protected 5-aminopentanoic acid ester and then selectively deprotecting either the amino or the carboxyl group to allow for further modifications. For instance, the amino group could be reacted with various acyl chlorides or sulfonyl chlorides to generate a library of N-acylated derivatives. sdu.dk Alternatively, the carboxylic acid could be coupled with different amines or alcohols to create a range of amides and esters. The synthesis of complex heterocyclic derivatives attached to the core structure is also a possibility, as demonstrated in the synthesis of functionalized proline and hydroquinoline derivatives. rsc.orgnih.gov

Methodologies for the Preparation of Stable Isotope-Labeled this compound for Metabolic Research

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. hwb.gov.in The preparation of isotopically labeled this compound can be achieved through chemical synthesis using labeled precursors.

Carbon-13 (¹³C) Labeling: To label the carboxylic acid carbon, one could start with a 4-bromobutylamine derivative and react it with potassium cyanide containing ¹³C (K¹³CN). nih.govnih.gov Subsequent hydrolysis of the resulting nitrile would yield 4-amino-pentanoic acid with a ¹³C label at the C1 position, which can then be acetylated. To label other positions in the carbon chain, a synthetic route starting from smaller, appropriately labeled building blocks would be necessary. For example, a ¹³C-labeled alkyl halide could be used in a malonic ester synthesis to build the carbon chain with the label at a specific position. nih.gov

Deuterium (B1214612) (²H or D) Labeling: Deuterium can be introduced into the molecule at various positions. nih.govthalesnano.com For instance, to label the acetyl group, deuterated acetic anhydride can be used in the acetylation step. To label the pentanoic acid backbone, a precursor containing deuterium at the desired positions would be required. This could be achieved through the reduction of a double bond with deuterium gas or by using deuterated reducing agents like sodium borodeuteride. The H-Cube® system, which generates deuterium gas from D₂O, offers a convenient method for such deuteration reactions. thalesnano.com

The table below summarizes common strategies for stable isotope labeling.

| Isotope | Position of Label | Synthetic Strategy |

| ¹³C | Carboxyl Carbon (C1) | Reaction with K¹³CN followed by hydrolysis. |

| ¹³C | Other Chain Positions | Synthesis from smaller ¹³C-labeled precursors (e.g., malonic ester synthesis). |

| ²H | Acetyl Group | Acetylation using deuterated acetic anhydride. |

| ²H | Alkyl Chain | Catalytic deuteration of an unsaturated precursor or use of deuterated reducing agents. |

These labeled analogs are crucial for use in mass spectrometry-based metabolomics studies to accurately quantify the compound and its metabolites in biological samples. unimi.it

Elucidation of 4 Acetamidopentanoic Acid’s Role in Biochemical Pathways and Molecular Interactions

Identification and Characterization within Metabolic Networks

The investigation of 4-acetamidopentanoic acid within complex biological systems necessitates sophisticated analytical techniques to first identify and then quantify its presence. Understanding its metabolic context is further deepened through dynamic studies that trace its molecular journey and comparative analyses that reveal its association with various physiological or pathological states.

The accurate detection and quantification of this compound in biological matrices such as plasma, urine, and tissue extracts are foundational to understanding its biochemical significance. These analyses typically rely on chromatographic separation coupled with mass spectrometry, techniques renowned for their sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) represents a robust method for the analysis of organic acids. nih.gov For GC-MS analysis, non-volatile compounds like this compound must first undergo a chemical derivatization step to increase their volatility. This process converts the carboxylic acid group into a more volatile ester, and the amide group may also be derivatized. Following separation on a GC column, the compound is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.

Liquid chromatography-mass spectrometry (LC-MS), particularly when paired with high-performance liquid chromatography (HPLC), is another powerful tool. nih.gov This method separates compounds in a liquid phase, circumventing the need for derivatization. The compound is then introduced into the mass spectrometer, often using electrospray ionization (ESI), and quantified. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides high confidence in both identification and quantification.

The table below summarizes key analytical methodologies used for the detection and quantification of organic acids like this compound in biological samples.

| Technique | Principle | Sample Preparation | Advantages | Typical Applications |

| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Derivatization (e.g., silylation, esterification) is required to increase volatility. | High chromatographic resolution, extensive spectral libraries for identification. | Metabolite profiling in urine, plasma, and cell extracts. nih.gov |

| LC-MS/MS | Separation in liquid phase coupled with tandem mass spectrometry for enhanced specificity. | Often minimal, involving protein precipitation and filtration. | High sensitivity and specificity, suitable for non-volatile compounds, no derivatization needed. | Targeted quantification in complex matrices like blood plasma and tissue homogenates. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Minimal sample preparation, often just buffering. | Non-destructive, provides structural confirmation, can identify novel compounds. | Structural elucidation, flux analysis with stable isotopes. |

Isotopic tracing is a dynamic approach used to map the metabolic fate of a compound. By introducing a labeled version of this compound or its precursors, where certain atoms (e.g., ¹³C, ¹⁵N, ²H) are replaced with their heavy isotopes, researchers can track the transformation of the molecule through metabolic pathways. nih.gov

Metabolic flux analysis (MFA) uses the data from isotope tracing experiments to calculate the rates (fluxes) of reactions within a metabolic network. For instance, if cells are supplied with ¹³C-labeled glutamine, which can be a precursor to the carbon skeleton of 4-aminopentanoic acid, the appearance of the ¹³C label in this compound would confirm this metabolic link. The rate of label incorporation provides a quantitative measure of the pathway's activity. researchgate.net

Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for detecting the position and abundance of isotopes in metabolites. nih.gov This data is then used to construct and validate metabolic models, providing a quantitative understanding of how the synthesis and degradation of this compound are integrated with central metabolism. nih.govduke.edu

Comparative metabolomics involves the comprehensive analysis of all small molecules (the metabolome) in a biological sample to identify differences between distinct groups (e.g., healthy vs. diseased, treated vs. untreated). nih.gov These studies can reveal the functional role of specific metabolites by observing how their concentrations change in response to stimuli or in different physiological states.

In a typical comparative metabolomics workflow, metabolites are extracted from samples and analyzed using high-throughput platforms like LC-MS or GC-MS. The resulting data is processed to identify and quantify hundreds to thousands of compounds. Statistical analysis is then employed to pinpoint metabolites that are significantly up- or down-regulated between the comparison groups.

If this compound were identified as a differentially regulated metabolite in such a study, it would suggest its involvement in the biological process under investigation. For example, a study comparing the metabolome of bacterial cells before and after antibiotic treatment might reveal an accumulation of this compound, implicating it in the bacterial stress response or altered amino acid metabolism. nih.gov

The following table illustrates how data from a hypothetical comparative metabolomics study might be presented, highlighting a change in the abundance of this compound.

| Metabolite | Control Group (Relative Abundance) | Treated Group (Relative Abundance) | Fold Change | P-value | Pathway Association |

| This compound | 1.00 | 2.45 | 2.45 | 0.008 | Amino Acid Metabolism |

| L-Glutamate | 1.00 | 1.89 | 1.89 | 0.015 | Amino Acid Metabolism |

| N-Acetylglutamate | 1.00 | 0.52 | -1.92 | 0.021 | Urea (B33335) Cycle / Amino Acid Synthesis |

Enzymatic Transformations and Biochemical Fate of this compound

The concentration and activity of this compound in biological systems are governed by the enzymes that catalyze its formation and degradation. Identifying these enzymes is crucial for understanding its regulation and biological function.

The synthesis of this compound is a two-step process. The first step is the formation of its precursor, 4-aminopentanoic acid. This can be achieved via the reductive amination of levulinic acid, a reaction that can be catalyzed by engineered enzymes such as glutamate (B1630785) dehydrogenase. nih.gov

The second and final step is the acetylation of the amino group of 4-aminopentanoic acid. This reaction is typically catalyzed by an N-acetyltransferase (NAT). These enzymes utilize acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor.

Reaction: 4-Aminopentanoic acid + Acetyl-CoA → this compound + CoA-SH

While the specific N-acetyltransferase responsible for this reaction in various organisms has not been definitively characterized, members of this large enzyme family are known to act on a wide range of primary amines, including amino acids and their derivatives.

The degradation of this compound most likely proceeds via the reverse of its synthesis: deacetylation followed by the catabolism of the resulting 4-aminopentanoic acid. The key enzymatic step is the hydrolysis of the amide bond to remove the acetyl group.

This reaction is catalyzed by a class of enzymes known as amidohydrolases or deacetylases. These enzymes cleave the bond between the acetyl group and the amino group, yielding acetate (B1210297) and 4-aminopentanoic acid.

Reaction: this compound + H₂O → 4-Aminopentanoic acid + Acetate

The subsequent fate of 4-aminopentanoic acid would depend on the specific metabolic capabilities of the organism. It could be further broken down through pathways of amino acid catabolism, potentially entering the tricarboxylic acid (TCA) cycle after conversion to common intermediates. The identification of specific hydrolases that act on this compound is an area for further research. nih.gov

The table below summarizes the potential enzymatic transformations involving this compound.

| Process | Enzyme Class | Substrate(s) | Product(s) | Reaction Type |

| Formation | N-acetyltransferase (NAT) | 4-Aminopentanoic acid, Acetyl-CoA | This compound, CoA-SH | Acetylation |

| Degradation | Amidohydrolase / Deacetylase | This compound, H₂O | 4-Aminopentanoic acid, Acetate | Hydrolysis |

Characterization of Enzyme Kinetics and Mechanistic Studies for this compound Modifying Enzymes

The study of enzymes that metabolize this compound is crucial for understanding its biochemical significance. These enzymes, which either produce or degrade the compound, are central to its role in cellular pathways. While detailed kinetic data for every enzyme interacting with this compound is not extensively documented in publicly available literature, the principles of enzyme kinetics provide a framework for how such characterizations are performed. nih.gov Enzymes are biological catalysts, and their efficiency and mechanism are described by kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). nih.gov

In the context of this compound, relevant enzymes are part of established metabolic pathways, such as the lysine (B10760008) degradation pathway. hmdb.cagoogle.com A key transformation is the conversion of 5-acetamidopentanoate (B1259973) to 5-aminopentanoate, a reaction catalyzed by an enzyme with deacetylase activity, specifically noted as 4-acetamidobutyrate deacetylase in some contexts. google.com Another critical step involves the formation of 5-acetamidopentanoate from 6-acetamido-2-oxohexanoate, which can be catalyzed by an alpha-keto acid decarboxylase. google.com

Mechanistic studies for these types of enzymes often involve:

Substrate Specificity Assays: Determining the range of substrates the enzyme can act upon, which would confirm its activity with this compound and related molecules.

Active Site Titration: To accurately determine the concentration of active enzyme in a sample, which is essential for precise kinetic measurements. nih.gov

Progress Curve Analysis: Monitoring the reaction over time under various substrate and enzyme concentrations to determine kinetic parameters. Global curve fitting of this data provides robust estimates of Kₘ and Vₘₐₓ. nih.gov

Inhibition Studies: Using inhibitors to probe the active site and understand the enzyme's mechanism.

The table below summarizes the key enzymes involved in the metabolism of this compound as identified in biosynthetic pathways.

| Enzyme Class | Reaction | Precursor/Product | Potential Kinetic Parameters of Interest |

| Alpha-keto acid decarboxylase | Decarboxylation | Precursor: 6-acetamido-2-oxohexanoate | Kₘ, kcat, Vₘₐₓ, pH optimum |

| 4-acetamidobutyrate deacetylase | Deacetylation | Product: 5-aminopentanoate | Kₘ, kcat, Vₘₐₓ, Substrate Inhibition |

These studies are fundamental for constructing accurate models of metabolic networks and for understanding how the flux of metabolites like this compound is controlled within a cell. nih.gov

Molecular Interaction Studies in Chemical Biology Contexts

This compound, as a small organic molecule, is expected to interact with various biomacromolecules to fulfill its biological roles. Such interactions are governed by the principles of ligand binding, where the molecule fits into a specific binding pocket on a protein or enzyme. The affinity and specificity of this binding are determined by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

As an acidic drug, the binding of this compound to plasma proteins is a significant factor in its pharmacokinetic profile. nih.gov The lipophilicity of a drug, along with the presence of aromatic rings and hydrogen bond donors/acceptors, typically increases plasma protein binding. nih.gov The structure of this compound, containing a carboxylic acid group (H-bond donor/acceptor) and an acetamido group (H-bond donor/acceptor), suggests its potential to engage in these interactions.

Techniques used to study these interactions include:

Equilibrium Dialysis: A classic method to determine the binding affinity (Kd) of a ligand to a protein.

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding constant (Ka).

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding and dissociation (kon and koff rates).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level details about the binding interface and any conformational changes that occur upon ligand binding.

While specific binding partners for this compound are not extensively characterized in available literature, fatty acid-binding proteins (FABPs) are a class of molecules known to transport lipids and other hydrophobic molecules. mdpi.com Given its structural features, it is plausible that this compound could interact with members of the FABP family or other carrier proteins.

Structural biology techniques are indispensable for visualizing the precise, three-dimensional interactions between a ligand and its target biomolecule at an atomic level. nih.govnih.gov X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the foremost methods for this purpose.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-ligand complex. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.govfrontiersin.org This method can reveal:

The exact binding pose of this compound within the active or binding site.

Specific amino acid residues involved in the interaction.

The network of hydrogen bonds, salt bridges, and other non-covalent interactions that stabilize the complex. peakproteins.com

Any conformational changes in the protein upon ligand binding.

For example, studies on engineered glutamate dehydrogenase for the synthesis of a related compound, (R)-4-aminopentanoic acid, utilized X-ray crystallography to compare enzyme-ligand complexes and identify key residues affecting substrate specificity. frontiersin.orgnih.gov A similar approach could be applied to enzymes that bind this compound.

Cryo-Electron Microscopy (Cryo-EM): This technique involves flash-freezing the biomolecular complex in a thin layer of vitreous ice and imaging it with an electron microscope. escholarship.org Cryo-EM is particularly advantageous for large protein complexes or proteins that are difficult to crystallize. Recent advancements have enabled near-atomic resolution for even small proteins. escholarship.org

To date, no specific crystal or Cryo-EM structures of this compound in complex with a biomolecule are publicly deposited in databases like the Protein Data Bank (PDB). However, the application of these techniques would be the definitive way to understand its molecular recognition by biological targets.

This compound is recognized as a metabolite, indicating its participation in the complex network of biochemical reactions that constitute metabolism. nih.gov Its primary identified role is as an intermediate in the degradation of the essential amino acid, lysine. hmdb.ca

The involvement of this compound in the lysine degradation pathway provides a clear mechanistic context for its function. This pathway is a catabolic route that breaks down lysine, ultimately feeding into the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. hmdb.canih.govmdpi.com

A proposed pathway involves the following steps: google.com

Lysine is first converted to N6-acetyl-L-lysine .

N6-acetyl-L-lysine is then metabolized to 6-acetamido-2-oxohexanoate .

This alpha-keto acid is decarboxylated to form 5-acetamidopentanoate (this compound).

Finally, 5-acetamidopentanoate is deacetylated to yield 5-aminopentanoate , which can be further metabolized.

This sequence positions this compound as a key link between acetylated lysine derivatives and other downstream metabolites. The modulation of this pathway could have implications for cellular energy and nitrogen balance. For instance, the production of intermediates that can enter the TCA cycle is crucial for generating ATP and reducing equivalents (NADH, FADH₂). mdpi.com Therefore, the enzymatic reactions that produce and consume this compound are control points within this metabolic network.

The table below outlines the progression of this specific biochemical process.

| Step | Precursor | Enzyme (Class) | Product | Biochemical Significance |

| 1 | 6-acetamido-2-oxohexanoate | Decarboxylase | This compound | Links lysine catabolism to pentanoic acid derivatives. |

| 2 | This compound | Deacetylase | 5-aminopentanoate | Releases the acetyl group and prepares the carbon skeleton for further degradation. |

Understanding the regulation of the enzymes in this pathway is key to comprehending how the cell manages lysine catabolism and how the levels of this compound are maintained.

Advanced Analytical and Spectroscopic Methodologies for 4 Acetamidopentanoic Acid Research

Chromatographic Separations for Academic Analysis of 4-Acetamidopentanoic Acid

Chromatography is a fundamental technique for isolating this compound from complex biological or chemical matrices. The choice of method depends on the analyte's properties and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar organic compounds like this compound. longdom.orgsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly suitable, utilizing a nonpolar stationary phase and a polar mobile phase. jchr.org

Method development for this compound typically involves optimizing several key parameters to achieve efficient separation and sensitive detection. A common stationary phase is a C18 (octadecylsilane) column, which provides effective retention for moderately polar compounds. jchr.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile. longdom.orgmdpi.com To ensure the carboxylic acid group is in its protonated, less polar form, and to improve peak shape, the pH of the mobile phase is kept acidic, commonly by adding formic acid, acetic acid, or phosphoric acid. longdom.orgnih.govnih.gov

Detection is typically performed using a UV detector, as the amide and carboxyl groups exhibit absorbance at low wavelengths, usually around 210 nm. longdom.orgcnrs.fr A photodiode array (PDA) detector can also be used to obtain UV spectra, aiding in peak identification. longdom.org Method validation is essential to ensure reliability and includes assessing linearity, sensitivity, precision, and accuracy. jchr.orgnih.gov

Table 1: Representative HPLC Method Parameters and Validation Data for Organic Acid Analysis This table presents typical parameters that could be adapted for this compound analysis, based on established methods for similar compounds.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jchr.org |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | longdom.org |

| Elution Mode | Gradient | longdom.org |

| Flow Rate | 0.6 - 1.0 mL/min | longdom.orgjchr.org |

| Detection Wavelength | 210 nm | longdom.orgjchr.orgcnrs.fr |

| Limit of Detection (LOD) | 11 - 8,026 µg/kg (Varies by analyte) | longdom.org |

| Limit of Quantification (LOQ) | 40 - 26,755 µg/kg (Varies by analyte) | longdom.org |

| Precision (RSD) | <5.3% (Interday) | longdom.org |

| Accuracy (Recovery) | 76.3% - 99.2% | longdom.org |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxyl and amide functional groups, is non-volatile and thermally unstable, making direct GC analysis challenging. colostate.edusigmaaldrich.com These polar groups can cause strong intermolecular hydrogen bonding and lead to poor peak shape and adsorption onto the column. sigmaaldrich.com Therefore, a chemical modification step known as derivatization is necessary to increase its volatility and thermal stability. colostate.edulibretexts.org

Common derivatization strategies for carboxylic acids and amides include:

Silylation: This process replaces the active hydrogen atoms in the carboxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, stable derivatives. colostate.edutcichemicals.com

Alkylation/Esterification: This method converts the carboxylic acid group into an ester, typically a methyl or ethyl ester. colostate.eduresearchgate.net This reduces polarity and increases volatility.

Once derivatized, the compound can be analyzed using a GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov The separation is typically performed on a nonpolar or moderately polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.

Table 2: Typical GC Conditions for the Analysis of Derivatized Organic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | BSTFA (for TMS derivative) | colostate.edutcichemicals.com |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | |

| Injector Temperature | 240 - 250 °C | shimadzu.comembrapa.br |

| Carrier Gas | Helium | shimadzu.com |

| Oven Program | Initial temp 80°C, ramped to 240°C | shimadzu.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.gov |

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency for charged species and is well-suited for the analysis of this compound. wikipedia.org The technique separates ions based on their electrophoretic mobility in an electric field. wikipedia.org In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov

Mass Spectrometric Techniques for this compound Characterization in Research

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragment ions. nih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 160.09) is first isolated in the mass spectrometer. This "precursor ion" is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic "product ions." mdpi.com

The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, predictable fragmentation pathways include:

Loss of water (H₂O) from the carboxylic acid group, resulting in a fragment at m/z 142.08. libretexts.org

Loss of the entire carboxyl group (COOH), leading to a fragment at m/z 115.09. libretexts.org

Cleavage of the amide bond, which can produce various characteristic fragments. A common fragmentation for N-acetylated compounds is the loss of the acetyl group or related fragments. researchgate.net

This technique is also invaluable for identifying metabolites of this compound. nih.gov Metabolic transformations, such as hydroxylation (+16 Da) or glucuronidation (+176 Da), result in a predictable mass shift in the precursor ion. The fragmentation pattern of the metabolite can then be compared to the parent compound to pinpoint the site of modification.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 160.09)

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| 160.09 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | 142.08 | libretexts.org |

| 160.09 | [M+H-HCOOH]⁺ | HCOOH (46.01 Da) | 114.08 | researchgate.net |

| 160.09 | [CH₃CONHCH(CH₂)₃]⁺ | COOH (45.00 Da) | 115.09 | libretexts.org |

| 160.09 | [CH₃CO]⁺ | C₅H₁₀NO (100.07 Da) | 43.02 | - |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. While conventional MS can only determine the nominal mass (integer mass), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars).

The theoretical exact mass of the neutral this compound molecule (C₇H₁₃NO₃) is 159.08954 Da. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can measure the mass of the protonated molecule ([M+H]⁺) as 160.09682 Da. By comparing the measured mass to the theoretical mass, the elemental formula can be confirmed with high confidence, which is a critical step in the identification of unknown compounds in complex samples like biological extracts. nih.gov

Table 4: Example of HRMS Data for Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (m/z) | 160.09682 |

| Hypothetical Measured Mass (m/z) | 160.09652 |

| Mass Difference (Da) | -0.00030 |

| Mass Error (ppm) | -1.87 |

Application of Mass Spectrometry in this compound Metabolomic and Fluxomic Studies

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound in complex biological samples. In the field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, MS-based approaches offer high sensitivity and specificity.

Metabolomic studies focusing on the broader class of N-acetyl amino acids (NAAAs) have successfully utilized high-resolution mass spectrometry to identify and quantify these compounds in various tissues, such as the brain. semanticscholar.org In a typical workflow, tissue extracts are analyzed via liquid chromatography-mass spectrometry (LC-MS). The compound is first separated from other metabolites by chromatography, then ionized, commonly using electrospray ionization (ESI) in negative ion mode, and its mass-to-charge ratio (m/z) is measured. nih.gov

For unambiguous identification and relative quantification, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, the precursor ion corresponding to deprotonated this compound is selected and fragmented by collision-induced dissociation. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that confirms the molecule's identity. This approach has been used to demonstrate changes in the levels of a wide array of NAAAs in response to pharmacological agents. semanticscholar.org

Below is a representative table illustrating the type of data generated in an MS² analysis for N-acetyl amino acids, which would be analogous for this compound.

| N-Acetyl Amino Acid | Precursor Ion [M-H]⁻ (m/z) | Major Product Ion (m/z) | Product Ion Identity | Optimized Collision Energy (NCE) |

|---|---|---|---|---|

| N-Acetyl Glycine | 116.0352 | 74.0244 | [Glycine-H]⁻ | 20-30 eV |

| N-Acetyl Alanine | 130.0509 | 88.0401 | [Alanine-H]⁻ | 20-30 eV |

| N-Acetyl Valine | 158.0823 | 116.0714 | [Valine-H]⁻ | 20-30 eV |

| N-Acetyl Leucine | 172.0979 | 130.0870 | [Leucine-H]⁻ | 20-30 eV |

Fluxomics extends upon metabolomics by measuring the rates of metabolic reactions, providing a dynamic view of cellular metabolism. This is typically achieved using isotope tracing, where a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) is introduced into a system. By tracking the incorporation of the isotope into downstream metabolites like this compound over time using MS, the flux through the relevant metabolic pathways can be calculated. While specific fluxomic studies on this compound are not widely documented, this methodology could be applied to determine its rates of synthesis and catabolism, shedding light on its metabolic significance.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of this compound in solution and solid states.

The biological function of a molecule is often dictated by its three-dimensional shape and the spatial arrangement of its atoms (stereochemistry). For flexible molecules like this compound, which can adopt multiple shapes or conformations, NMR is a primary tool for analysis.

Research on analogous N-acetyl amino acid systems has shown that they can exist in an equilibrium between two preferential conformations in solution: a C₅ conformation, characterized by an intramolecular hydrogen bond forming a five-membered ring, and a C₇ conformation, with a hydrogen bond forming a seven-membered ring. nih.gov The ratio of these conformers can be influenced by factors such as solvent polarity. nih.gov

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to probe these structural features.

¹H NMR: The integration of specific proton signals in a ¹H NMR spectrum can be used to determine the relative populations of different stereoisomers (diastereomers) if they are present in a sample. researchgate.net

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds. It is particularly useful for assigning signals in crowded spectra and can help resolve overlapping peaks that might otherwise obscure stereochemical analysis. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are bonded. The intensity of NOESY cross-peaks provides information about interatomic distances, which is crucial for determining the predominant conformation and stereochemistry of the molecule.

These techniques allow for a detailed characterization of the conformational landscape of this compound, which is essential for understanding its interactions with biological targets.

Understanding how this compound interacts with biological macromolecules, such as proteins or enzymes, is key to uncovering its function. Isotope-edited NMR techniques are specifically designed to study such interactions, often where one component is isotopically labeled (e.g., with ¹³C or ¹⁵N) and the other is not.

A powerful method for this purpose is the isotope-filtered NOESY experiment. nih.gov If one wishes to study the binding of unlabeled this compound to a protein, the protein can be uniformly labeled with ¹³C and ¹⁵N. A 3D ¹³C-filtered, ¹³C-edited NOESY experiment can then be performed. nih.gov This experiment is designed to specifically detect only Nuclear Overhauser Effects (NOEs) between protons attached to ¹³C (within the protein) and protons attached to unlabeled atoms (within the ligand, this compound). nih.gov This effectively filters out all intramolecular NOEs from the protein, leaving only the intermolecular NOEs that define the binding interface. These unambiguous contacts provide precise information on which parts of the ligand are in close proximity to which parts of the protein, allowing for the determination of the ligand's bound conformation and its orientation within the binding site.

Other ligand-observed NMR methods can also provide valuable information on binding interactions.

| NMR Technique | Principle | Information Gained |

|---|---|---|

| Isotope-Filtered NOESY | Detects NOEs only between an isotopically labeled molecule (e.g., protein) and an unlabeled ligand. | Unambiguous identification of intermolecular contacts, ligand binding pose, and binding site mapping. nih.gov |

| Saturation Transfer Difference (STD) NMR | Irradiation of protein resonances leads to saturation that is transferred via cross-relaxation to a bound ligand. | Identifies binding and maps the ligand epitope (the part of the ligand in direct contact with the protein). |

| Carr-Purcell-Meiboom-Gill (CPMG) | A relaxation-edited experiment that attenuates signals from molecules with fast transverse relaxation (i.e., large molecules or bound ligands). | Validates binding, particularly for low-affinity interactions, and can be used to estimate dissociation constants. nih.gov |

While solution-state NMR provides information about molecules tumbling freely in a solvent, solid-state NMR (ssNMR) is uniquely suited to study molecules in environments where their motion is restricted. This includes crystalline powders, amorphous solids, or molecules bound to large, immobile structures like membranes or solid supports. cambridge.org

For a compound like this compound, ssNMR can reveal detailed structural information in its solid form. Techniques such as Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and couplings in ssNMR spectra, one can determine the molecular conformation, packing arrangements in a crystal lattice, and intermolecular interactions. Studies have been conducted on N-acetyl amino acids using ssNMR, demonstrating the utility of the technique for this class of compounds. cambridge.org This methodology would be invaluable for characterizing different polymorphic forms of this compound or for studying its structure when it is adsorbed onto a surface or encapsulated within a material.

Computational and Theoretical Investigations of 4 Acetamidopentanoic Acid

Quantum Chemical Studies on 4-Acetamidopentanoic Acid

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) have become routine for calculating the potential energy surface of systems with hundreds of atoms, offering a balance between accuracy and computational cost. nih.gov Such studies can provide deep insights into the intrinsic properties of this compound.

Electronic structure calculations are fundamental to predicting a molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and its ability to participate in charge transfer processes. frontiersin.org A smaller gap generally suggests higher reactivity.

For this compound, these calculations would reveal how the acetamido and carboxylic acid functional groups influence the electron distribution across the molecule. An electrostatic potential (ESP) map could also be generated to identify electron-rich and electron-poor regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. conferencea.org This information is invaluable for predicting how the molecule might interact with other chemical species and for understanding its reaction mechanisms. byjus.com Data-driven approaches are increasingly combining quantum-derived features with machine learning to build robust models for reactivity prediction, which could significantly accelerate molecular design. masterorganicchemistry.com

Table 1: Key Molecular Descriptors from Quantum Chemical Calculations and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. frontiersin.org |

| Electrostatic Potential (ESP) | Maps charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. conferencea.org |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for interconversion between them. DFT is a widely used method for performing these analyses. waituk.com

For this compound, the flexibility of the pentanoic acid chain and the rotation around the amide bond would lead to a complex conformational landscape. A critical aspect would be the orientation of the carboxylic acid group's O=C–O–H dihedral angle, which can exist in syn and anti conformations. libretexts.org While the syn conformation is often more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become the lower free energy state in aqueous solutions because it can form more stabilizing interactions with solvent molecules. libretexts.org A thorough DFT analysis would calculate the relative energies of all significant conformers, providing a picture of the molecule's preferred shapes, which in turn influences its physical properties and biological activity.

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically computed by performing a geometry optimization followed by a vibrational frequency calculation at the same level of theory. youtube.com The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. For a related compound, 4-Acetamido-3-nitrobenzoic acid, DFT calculations at the B3LYP/6-311G level showed good agreement between theoretical and experimental vibrational wavenumbers, such as for the C=O stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are predicted by calculating the isotropic magnetic shielding constants for each nucleus. These values are then referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield the chemical shifts (δ) that are compared with experimental data. researchgate.net Various software packages and computational methods are available for predicting ¹H and ¹³C NMR spectra.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Carboxylic Acid C=O Stretch

| Compound | Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| 4-Acetamido-3-nitrobenzoic acid | C=O Stretch | 1729 | 1711 |

Note: Data for a related compound, 4-Acetamido-3-nitrobenzoic acid, is used for illustrative purposes.

The acid dissociation constant (pKa) is a critical parameter that describes the acidity of a compound in solution. Computational methods can predict pKa values with reasonable accuracy, often within 0.5 to 1.0 pKa units of experimental values.

The most common approach involves using a thermodynamic cycle that relates the Gibbs free energy of dissociation in solution (ΔG°aq) to the gas-phase Gibbs free energy of dissociation (ΔG°gas) and the solvation free energies (ΔG°solv) of the acidic, conjugate base, and proton species.

pKa = ΔG°aq / (2.303 RT)

Quantum chemical methods, such as DFT, are used to calculate the gas-phase energies, while continuum solvation models like the Polarizable Continuum Model (PCM) are employed to calculate the solvation energies. The accuracy of the prediction depends heavily on the chosen level of theory, basis set, and solvation model. For carboxylic acids, these computational techniques have been successfully applied to predict the pKa of numerous compounds.

Table 3: Illustrative Comparison of Experimental and Calculated pKa Values for Simple Carboxylic Acids

| Carboxylic Acid | Experimental pKa | Calculated pKa (DFT/PCM) |

|---|---|---|

| Acetic Acid | 4.76 | 4.63 |

| Propanoic Acid | 4.87 | 4.80 |

| Butanoic Acid | 4.82 | 4.81 |

| Pentanoic Acid | 4.84 | 4.88 |

Note: The calculated values are representative examples from literature studies on pKa prediction for illustrative purposes.

Molecular Dynamics Simulations and Docking Studies Involving this compound

While quantum mechanics provides a detailed description of electronic structure, molecular dynamics (MD) simulations use classical mechanics to study the physical movements of atoms and molecules over time.

Molecular dynamics simulations can model the behavior of this compound in different solvent environments, providing insights that are inaccessible through static quantum calculations. In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time.

A simulation of this compound in an aqueous environment would reveal:

Solvation Structure: How water molecules arrange around the hydrophilic carboxylic acid and amide groups, and the hydrophobic alkyl chain.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule and surrounding water molecules, as well as potential intramolecular hydrogen bonds.

Conformational Dynamics: How the molecule samples different conformations over time, providing a dynamic view of the conformational landscape predicted by DFT.

Such simulations are crucial for understanding properties like solubility and how the molecule behaves in a biological context.

Furthermore, molecular docking, a related computational technique, could be used to predict how this compound might bind to a biological target, such as a protein receptor or enzyme active site. This method evaluates different orientations and conformations of the molecule within the binding site and scores them based on binding energy, helping to identify potential biological functions or mechanisms of action.

Molecular Docking and Binding Free Energy Calculations with Model Proteins or Enzymes

While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be described. In a typical study, the three-dimensional structure of a target protein or enzyme would be obtained from a repository like the Protein Data Bank. Using computational software, this compound would be docked into the active or allosteric site of the target. These simulations would explore various possible binding poses, and scoring functions would rank them based on their predicted binding affinity.

Subsequent to docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be employed to calculate the binding free energy. This value provides a quantitative estimate of the binding affinity, helping to determine how strongly the compound might interact with its biological target.

Computational Approaches for Predicting Molecular Interactions and Binding Sites

Various computational tools and algorithms are available to predict the potential binding sites of a ligand like this compound on a protein surface. These methods often analyze the protein's geometry and physicochemical properties to identify pockets or cavities that are suitable for binding. Programs like AutoDock, GOLD, and Schrödinger's Glide are commonly used for these predictions.

These approaches can identify key amino acid residues that are likely to form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the acetamido and carboxylic acid groups of this compound. This information is crucial for understanding the molecular basis of the compound's potential activity and for designing derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are fields that use computational and statistical methods to establish a relationship between the chemical structure of a molecule and its biological activity.

Development of Predictive Models for Analog Reactivity or Biochemical Activity

Predictive QSAR models can be developed for a series of analogs of this compound to forecast their reactivity or biochemical activity. This process involves compiling a dataset of structurally similar compounds with known experimental activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include parameters related to size, shape, lipophilicity, and electronic properties.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby prioritizing which compounds to synthesize and test experimentally.

Ligand-Based and Structure-Based Design Principles for this compound Research

Both ligand-based and structure-based design principles are integral to research involving this compound.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. Techniques like pharmacophore modeling can be used to identify the essential chemical features of these known active ligands. This pharmacophore model can then be used as a template to design new analogs of this compound that possess these key features and are therefore more likely to be active.

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available. As described in the molecular docking section, this allows for the rational design of new compounds that fit optimally into the binding site. For this compound, this could involve modifying its structure to enhance interactions with specific amino acid residues in the target's active site, potentially leading to improved potency and selectivity.

Applications and Research Utility of 4 Acetamidopentanoic Acid in Specialized Academic Domains

4-Acetamidopentanoic Acid as a Biochemical Probe or Research Tool

As a derivative of an amino acid, this compound holds potential for use as a biochemical probe to investigate various biological processes. The N-acetylation can influence its chemical properties and biological activity compared to its parent amine, 4-aminopentanoic acid.

Utilization in Fundamental Enzyme Mechanism Elucidation

A comprehensive review of available scientific literature does not reveal specific studies where this compound has been utilized as a probe for the elucidation of fundamental enzyme mechanisms.

Role in Reporter Assays for Investigating Metabolic Pathways

Metabolic chemical reporters are powerful tools for studying post-translational modifications and visualizing metabolic crosstalk within living cells. These reporters are typically analogues of natural metabolites that contain a bioorthogonal handle (like an alkyne or azide) for detection. While the use of N-acetylated amino sugars as metabolic chemical reporters is established, there is currently no specific documented research on the application of this compound in reporter assays for investigating metabolic pathways.

Development of Affinity Reagents Incorporating this compound Scaffolds

The development of high-affinity reagents is a critical aspect of drug discovery and diagnostic development. While noncanonical amino acids are often incorporated into peptidomimetic libraries to discover novel binders, a review of the scientific literature indicates no specific examples of affinity reagents being developed that incorporate this compound scaffolds.

Exploration of this compound in Agrochemical and Industrial Research (Non-Human Specific)

The potential applications of this compound and its precursors in agrochemical and industrial research are primarily linked to their roles as synthetic intermediates.

Precursor Role in Synthetic Routes for Agrochemical Intermediates

While direct applications of this compound in agrochemicals are not widely documented, its precursor, 4-aminopentanoic acid, is a valuable intermediate. Chiral γ-amino acids like (R)-4-aminopentanoic acid are important building blocks in the pharmaceutical industry and peptide chemistry. nih.gov The synthesis of (R)-4-aminopentanoic acid from levulinic acid, a platform chemical derivable from biomass, is an attractive and sustainable route. nih.govnih.gov

Enzymatic methods for this conversion are preferred due to their high enantioselectivity compared to chemical synthesis, which often results in poor stereoselectivity. nih.gov Engineered enzymes, such as glutamate (B1630785) dehydrogenase (GDH) and amine dehydrogenase (AmDH), have been developed to catalyze the reductive amination of levulinic acid to produce (R)- or (S)-4-aminopentanoic acid with high conversion rates and enantiomeric excess. nih.govacs.org For instance, an engineered glutamate dehydrogenase from Escherichia coli (EcGDH) was able to convert 0.4 M of levulinic acid to (R)-4-aminopentanoic acid with a conversion rate of over 97% and an enantiomeric excess greater than 99%. nih.govnih.gov

As this compound is the N-acetylated form of 4-aminopentanoic acid, it can serve as a protected intermediate in multi-step synthetic pathways. The acetyl group can protect the amine functionality during subsequent chemical modifications, and can be removed later if necessary. Naturally occurring amino acid derivatives have been shown to possess herbicidal, fungicidal, or insecticidal activity, suggesting that derivatives of 4-aminopentanoic acid could be explored for such applications in the agrochemical industry. nih.gov

Enzymatic Synthesis of 4-Aminopentanoic Acid from Levulinic Acid

| Enzyme | Substrate | Product | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | Levulinic Acid (0.4 M) | (R)-4-Aminopentanoic acid | >97% | >99% | nih.govnih.gov |

| Engineered Amine Dehydrogenase (PmAmDHI80T/P224S/E296G) | Levulinic Acid (0.5 M) | (S)-4-Aminopentanoic acid | >97% | >99% | acs.org |

Involvement in Bioremediation or Environmental Chemistry Research Contexts

Based on a review of the available scientific literature, there are no specific studies detailing the involvement of this compound in bioremediation or environmental chemistry research.

Development of this compound as a Chiral Auxiliary or Ligand in Asymmetric Organic Synthesis Research

In the realm of asymmetric organic synthesis, the development and application of chiral auxiliaries and ligands are of paramount importance for controlling the stereochemical outcome of a reaction. A thorough examination of the scientific literature indicates that this compound has not been established as a significant chiral auxiliary or ligand for asymmetric synthesis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. Similarly, chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a reaction. While the molecular structure of this compound contains a chiral center, there is no substantial body of research detailing its successful application in these roles.

The exploration of novel chiral molecules for asymmetric synthesis is an ongoing area of chemical research. However, the focus has historically been on other classes of compounds that have demonstrated high efficacy and predictability in inducing stereoselectivity. The lack of published research on this compound in this context suggests that it may not have been investigated for this purpose, or that preliminary investigations did not yield promising results.

The table below reflects the current research landscape regarding the development of this compound in asymmetric synthesis.

| Application | Research Findings | Citations |

| As a Chiral Auxiliary | No significant research or development found. | N/A |

| As a Chiral Ligand | No significant research or development found. | N/A |

This table is based on a comprehensive review of available scientific literature and indicates a lack of research in these specific areas.

Future Directions and Emerging Research Avenues for 4 Acetamidopentanoic Acid

Integration of Multi-Omics Technologies for Comprehensive Pathway Elucidation

The complete metabolic pathway and biological significance of 4-Acetamidopentanoic acid remain largely uncharacterized. A holistic understanding requires moving beyond single-analyte studies to an integrated, multi-omics approach. By combining genomics, proteomics, and metabolomics, researchers can construct a comprehensive model of the synthesis, degradation, and interaction of this compound within a biological system.

Metabolomics serves as the foundational layer, enabling the direct detection and quantification of this compound and related small molecules in biological samples. Untargeted metabolomics can help identify previously unknown downstream metabolites or precursor molecules. nih.govmdpi.com Proteomics, particularly quantitative proteomics, can then identify the enzymes responsible for its transformation. nih.gov For instance, studies on other N-acetylated amino acids like N-acetyl aspartate (NAA) have successfully used proteomics to identify key enzymes such as aminoacylases and N-acetylated alpha-linked acidic dipeptidases that regulate their levels. nih.govresearchgate.net

Stable isotope tracing is a powerful technique that can be integrated into this workflow. nih.gov By feeding cells or organisms with isotopically labeled precursors (e.g., ¹³C-glucose or ¹⁵N-amino acids), researchers can trace the metabolic flux and definitively map the atoms' progression into this compound and its subsequent products. nih.gov This approach has been used to reveal how acetyl-CoA pools are diverted toward the production of acetylated amino acids, sometimes at the expense of other critical processes like histone acetylation. nih.govutrgv.edu Integrating these multi-omics datasets allows for the construction of detailed pathway models, connecting the metabolism of this compound to central cellular processes like the TCA cycle, glycolysis, and nucleotide synthesis. nih.govresearchgate.net

| Omics Technology | Primary Objective | Key Information Gained | Potential Insights for this compound |

|---|---|---|---|

| Metabolomics | Detection and Quantification | Concentration in tissues/fluids, identification of related metabolites. | Establishing baseline levels and discovering precursor/product molecules. |

| Proteomics | Enzyme Identification | Abundance of potential synthesizing (e.g., acetyltransferases) and degrading (e.g., acylases) enzymes. | Identifying the specific enzymatic machinery governing its turnover. |

| Transcriptomics | Gene Expression Analysis | mRNA levels of genes encoding the identified enzymes. | Understanding the transcriptional regulation of its metabolic pathway. |

| Stable Isotope Tracing | Metabolic Flux Analysis | Mapping of atomic precursors into the molecule and its downstream products. | Confirming metabolic routes and quantifying the rate of synthesis/degradation. |

Advances in Machine Learning and Artificial Intelligence for Predicting this compound Properties and Reactions

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms—such as support vector machines, random forests, or deep neural networks—on datasets of molecules with known biological activities, researchers can build models that predict the potential therapeutic or toxic effects of this compound. nih.govnih.gov Furthermore, AI can predict a wide range of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net This includes predicting parameters like solubility, lipophilicity, and potential for metabolic breakdown, which are critical for evaluating its viability as a bioactive compound.